molecular formula C20H24N2O6S B247885 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No. B247885
M. Wt: 420.5 g/mol
InChI Key: JZBYNOWDTMILSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as 4-MeO-DiBF, is a synthetic compound that belongs to the class of benzoylpiperazines. It has gained significant attention in the scientific community due to its potential applications in pharmacological research.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the activation of serotonin and dopamine receptors. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to changes in behavior and mood. The exact mechanism of action is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce hyperthermia, increase locomotor activity, and alter anxiety-like behavior in animal models. It has also been shown to have antidepressant-like effects and may have potential therapeutic applications for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments is its selectivity for specific serotonin and dopamine receptors. This allows for more targeted investigation of the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and adverse effects. Careful consideration should be taken when using this compound in lab experiments.

Future Directions

There are several future directions related to the use of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in pharmacological research. One area of interest is its potential therapeutic applications for depression and anxiety disorders. Further investigation is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as a tool for studying the role of serotonin and dopamine in various physiological and pathological conditions. Further research is needed to fully understand its selectivity and specificity for these receptors.

Synthesis Methods

The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 3,5-dimethoxybenzoyl chloride with 4-methoxyphenylsulfonyl piperazine in the presence of a base. The resulting compound is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been widely used in pharmacological research as a potential tool for studying the central nervous system. It acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to have affinity for the dopamine D2 receptor. These receptor targets make it a valuable tool for investigating the role of serotonin and dopamine in various physiological and pathological conditions.

properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O6S/c1-26-16-4-6-19(7-5-16)29(24,25)22-10-8-21(9-11-22)20(23)15-12-17(27-2)14-18(13-15)28-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

JZBYNOWDTMILSK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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